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Compound of Interest

Compound Name:
5-Chloro-6-

methoxynicotinaldehyde

CAS No.: 132865-44-2

Cat. No.: B151208

Get Quote

CAS Number: 132865-44-2

This technical guide provides a comprehensive overview of 5-Chloro-6-
methoxynicotinaldehyde, a substituted pyridine derivative with applications in medicinal

chemistry and drug development. This document is intended for researchers, scientists, and

professionals in the field, detailing the compound's properties, synthesis, reactivity, and

potential biological significance.

Core Compound Properties
5-Chloro-6-methoxynicotinaldehyde is a solid, organic compound with the molecular formula

C₇H₆ClNO₂.[1] It is also known by several synonyms, including 5-chloro-6-methoxypyridine-3-

carboxaldehyde and 3-chloro-5-formyl-2-methoxypyridine.[1]

Table 1: Physicochemical Properties of 5-Chloro-6-methoxynicotinaldehyde
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Property Value Reference(s)

CAS Number 132865-44-2 [1]

Molecular Formula C₇H₆ClNO₂ [1]

Molecular Weight 171.58 g/mol [1]

Appearance Solid [2]

Melting Point 152 °C [1]

Boiling Point 260.324 °C at 760 mmHg [1]

Density 1.317 g/cm³ [1]

Flash Point 111.24 °C [1]

Safety Information: The compound is associated with the following hazard statements: H302

(Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and

H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound

is GHS07 (Harmful).[3]

Synthesis and Experimental Protocols
The primary synthetic route to 5-Chloro-6-methoxynicotinaldehyde is the Vilsmeier-Haack

formylation of an appropriately substituted pyridine precursor. While a specific protocol for this

exact compound is not readily available in published literature, a general procedure can be

adapted from the synthesis of analogous compounds, such as 6-Chloro-4-

methoxynicotinaldehyde. The likely starting material for this synthesis is 2-chloro-3-

methoxypyridine.

Conceptual Synthetic Workflow:
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Conceptual workflow for the synthesis of 5-Chloro-6-methoxynicotinaldehyde.

General Protocol for Vilsmeier-Haack Formylation
This protocol is a general guideline and requires optimization for the specific synthesis of 5-
Chloro-6-methoxynicotinaldehyde.

Materials:

2-chloro-3-methoxypyridine

Phosphorus oxychloride (POCl₃)

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Crushed ice
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Procedure:

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0

equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add

POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below

5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

Formylation Reaction: Dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in anhydrous

DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is

complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4

hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the

starting material.

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the

reaction mixture onto crushed ice. Once the initial exothermic reaction subsides, cautiously

add saturated aqueous NaHCO₃ solution until the mixture is neutral to pH paper. Extract the

product with DCM (3 x volume).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄

or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product. The crude product should then be purified by silica gel column

chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate)

to afford 5-Chloro-6-methoxynicotinaldehyde.

Reactivity and Potential Applications
The chemical structure of 5-Chloro-6-methoxynicotinaldehyde, featuring a reactive aldehyde

group and a chloro-substituted pyridine ring, makes it a valuable intermediate for the synthesis

of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions
Based on the reactivity of the analogous compound 6-Chloro-4-methoxynicotinaldehyde, the

chlorine atom at the 5-position is expected to be susceptible to displacement via various
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palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming

new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

5-Chloro-6-methoxynicotinaldehyde

Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling

Ar-B(OH)₂
Pd Catalyst, Base

R₂NH
Pd Catalyst, Base

Terminal Alkyne
Pd/Cu Catalyst, Base

5-Aryl-6-methoxynicotinaldehyde 5-(Dialkylamino)-6-methoxynicotinaldehyde 5-Alkynyl-6-methoxynicotinaldehyde

Click to download full resolution via product page

Potential palladium-catalyzed cross-coupling reactions of 5-Chloro-6-
methoxynicotinaldehyde.

These reactions would allow for the introduction of a wide variety of substituents at the 5-

position of the pyridine ring, enabling the synthesis of a diverse library of compounds for drug

discovery screening.

Spectroscopic Characterization
Detailed experimental spectroscopic data for 5-Chloro-6-methoxynicotinaldehyde is limited

in the public domain. However, based on its structure and data from analogous compounds,

the expected spectral characteristics can be predicted. The following tables summarize the

predicted and, where available, experimental spectroscopic data.

Table 2: Predicted ¹H NMR Spectral Data
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Predicted Chemical Shift
(δ) ppm

Multiplicity Assignment

~9.9 - 10.1 s Aldehyde (-CHO)

~8.5 - 8.7 d Pyridine Ring (H-2)

~7.8 - 8.0 d Pyridine Ring (H-4)

~4.0 - 4.2 s Methoxy (-OCH₃)

Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm.

Table 3: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm Assignment

~188 - 192 Aldehyde Carbonyl (C=O)

~160 - 165 C6 (C-O)

~150 - 155 C2

~140 - 145 C4

~120 - 125 C5 (C-Cl)

~115 - 120 C3 (C-CHO)

~55 - 60 Methoxy (-OCH₃)

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm.

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
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Spectroscopy Predicted Data

IR (cm⁻¹)

~1700-1720 (C=O stretch, aldehyde), ~2820,

~2720 (C-H stretch, aldehyde), ~1550-1600

(C=C/C=N stretch, pyridine ring), ~1250 (C-O

stretch, methoxy)

MS (m/z)

Expected [M]⁺ at 171 and [M+2]⁺ at 173 (due to

³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Expected

[M+H]⁺ at 172.

General Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent

(e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 or 500 MHz

spectrometer.

¹³C NMR Acquisition: Employ a proton-decoupled pulse program. Due to the lower natural

abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively,

prepare a KBr pellet.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid)

to promote ionization for Electrospray Ionization (ESI).
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Data Acquisition: Acquire the mass spectrum using an ESI or Electron Impact (EI) ionization

source.

Potential Biological Activity and Experimental
Protocols
While there is no direct evidence in the searched literature for the biological activity of 5-
Chloro-6-methoxynicotinaldehyde, its structural similarity to other substituted pyridines that

serve as scaffolds for bioactive molecules suggests it could be a valuable starting point for drug

discovery programs. Derivatives of similar nicotinaldehydes have been investigated for their

potential as kinase inhibitors, which are crucial targets in oncology.

General Workflow for Biological Screening

5-Chloro-6-methoxynicotinaldehyde
Derivatives

Biochemical Assays
(e.g., Kinase Inhibition)

Cell-Based Assays
(e.g., Cytotoxicity - MTT) Lead Compound Identification

Click to download full resolution via product page

General workflow for the biological screening of 5-Chloro-6-methoxynicotinaldehyde
derivatives.

General Protocol for In Vitro Kinase Inhibition Assay
This is a generalized protocol to assess the potential of a compound to inhibit a specific protein

kinase.

Materials:

Test compound (dissolved in DMSO)

Kinase enzyme

Kinase-specific substrate

ATP

Assay buffer
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Procedure:

Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of a

384-well assay plate. Include appropriate controls (no inhibitor for 100% activity and no

enzyme for background).

Kinase Reaction: Add the kinase and its substrate to the wells. Allow for a brief pre-

incubation period at room temperature.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g.,

60 minutes).

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method, such as a luminescence-based assay that quantifies the amount of ADP produced

or ATP consumed.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the

concentration of inhibitor required to reduce enzyme activity by 50%).

General Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess the effect of a compound on cell viability.

Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Cell culture medium and supplements

Test compound (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilizing agent (e.g., DMSO or acidified isopropanol)

96-well plates

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound.

Include a vehicle control (DMSO alone).

Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72

hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will

reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance of the purple solution using a microplate

reader at approximately 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

it against the compound concentration to determine the IC₅₀ value.

While direct involvement of 5-Chloro-6-methoxynicotinaldehyde in specific signaling

pathways has not been documented, derivatives of similar heterocyclic aldehydes have been

shown to target pathways such as the PI3K-Akt-mTOR pathway, which is frequently

dysregulated in cancer. Further research is needed to elucidate the specific biological targets

and mechanisms of action of compounds derived from this scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com
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